BenchChemオンラインストアへようこそ!

4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid

Lipophilicity Drug design Physicochemical profiling

This 4-phenoxyanilino thiazole-5-carboxylic acid features a diaryl ether pharmacophore absent in simpler anilino analogs. Use as matched pair with CAS 436094-60-9 to isolate phenoxy contributions in Caco-2 permeability, microsomal stability, and ACC2 selectivity studies. The C5 carboxylic acid enables rapid amide/ester derivatization for SAR expansion. Ideal for screening libraries targeting underexplored thiazole chemical space.

Molecular Formula C17H14N2O3S
Molecular Weight 326.37
CAS No. 927982-98-7
Cat. No. B2970734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid
CAS927982-98-7
Molecular FormulaC17H14N2O3S
Molecular Weight326.37
Structural Identifiers
SMILESCC1=C(SC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H14N2O3S/c1-11-15(16(20)21)23-17(18-11)19-12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19)(H,20,21)
InChIKeyWJXHSCMCRCLBNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic Acid (CAS 927982-98-7) – Compound Class and Core Procurement Identifiers


4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid is a synthetic thiazole-5-carboxylic acid derivative distinguished by a 4-phenoxyanilino substituent at the 2-position of the thiazole ring. The compound belongs to the broader 2-aminothiazole-5-carboxylic acid family, a class extensively explored for acetyl-CoA carboxylase (ACC) inhibition, antimicrobial, and anti-inflammatory applications [1]. Its molecular formula is C₁₇H₁₄N₂O₃S, with a molecular weight of 326.4 g/mol and a computed XLogP3-AA of 4.6, placing it in a moderate-to-high lipophilicity range relative to simpler 2-anilinothiazole analogs [2]. The compound is currently supplied for research use only, with catalog availability from multiple vendors under the synonym 2-((4-Phenoxyphenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid .

Why 4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic Acid Cannot Be Casually Replaced by Simpler 2-Anilinothiazole Analogs


The 4-phenoxyanilino group introduces a diphenyl ether motif that is absent in the commonly available 2-anilino or 2-phenylamino thiazole-5-carboxylic acid analogs. Within the phenoxy thiazole series, phenyl ring substitution patterns have been shown to dramatically modulate both ACC2 inhibitory potency and isozyme selectivity (>3000-fold shifts in ACC2/ACC1 selectivity) [1]. Simple replacement with the unsubstituted phenylamino analog (CAS 436094-60-9) eliminates the diaryl ether pharmacophore, which is predicted to alter lipophilicity (ΔXLogP3 ≈ +1.2), topological polar surface area, and the number of hydrogen bond acceptors—all parameters that directly influence target engagement, passive permeability, and metabolic stability [2]. Without compound-matched biological data for the exact target, procurement based on generic class membership alone carries a high risk of obtaining a molecule with uncharacterized selectivity and potency profiles [3].

Quantitative Differentiation Evidence for 4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic Acid vs. Closest Analogs


Increased Lipophilicity (XLogP3) Relative to the Unsubstituted Phenylamino Analog

The computed XLogP3-AA value for 4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid is 4.6, compared to 3.4 for the direct analog 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid (CAS 436094-60-9), which lacks the terminal phenoxy group [1]. This difference of +1.2 log units indicates approximately 15-fold higher predicted partition into octanol, a magnitude often associated with improved membrane permeability but also potentially higher metabolic clearance [2].

Lipophilicity Drug design Physicochemical profiling

Expanded Hydrogen Bond Acceptor Count Enabled by the Diphenyl Ether Motif

The target compound possesses 6 hydrogen bond acceptor sites, versus 4 for the phenylamino analog. The additional two acceptors arise from the ether oxygen and the second aromatic ring of the phenoxyanilino group, creating a more extensive H-bond acceptor surface that may enable interactions with complementary donor residues in enzyme active sites [1]. This difference is non-trivial; the phenoxyanilino group effectively adds a second aromatic ring capable of engaging in π-stacking or edge-to-face interactions not available to the simpler anilino analog [2].

Hydrogen bonding Molecular recognition Solubility

Greater Molecular Weight and Topological Polar Surface Area Differentiate the Compound from Simpler Thiazole-5-Carboxylic Acid Building Blocks

With a molecular weight of 326.4 g/mol and a topological polar surface area (TPSA) of 99.7 Ų, the target compound falls within lead-like chemical space but is substantially larger than the 234.3 g/mol and 78.4 Ų TPSA of the phenylamino analog [1]. The ~92 Da mass increase and ~21 Ų TPSA expansion are attributable entirely to the phenoxy extension. These differences place the two compounds in distinct regions of common drug-likeness plots (e.g., Lipinski's rule-of-five space), with the target compound approaching the upper bounds of lead-like properties while the comparator remains near fragment-like dimensions [2].

Molecular size Drug-likeness Lead optimization

Phenoxy Substitution on the Thiazole Scaffold Is Associated with High ACC2 Isozyme Selectivity in the Phenoxy Thiazole Series

In a 2007 structure–activity relationship study by Clark et al., phenoxy thiazole derivatives bearing phenyl ring substituents achieved ACC2 selectivity exceeding 3000-fold over ACC1 while maintaining ACC2 IC₅₀ values in the 9–20 nM range [1]. The study explicitly demonstrated that phenyl ring substituents on the phenoxy thiazole core 'dramatically affect isozyme selectivity,' establishing the critical role of the phenoxyaryl motif. Although the specific compound CAS 927982-98-7 was not individually profiled in that publication, its 4-phenoxyanilino group places it squarely within the structural class for which this selectivity advantage was demonstrated. In contrast, simpler 2-anilinothiazole-5-carboxylic acids without the phenoxy extension were not reported to exhibit this selectivity window [2].

Acetyl-CoA carboxylase Isozyme selectivity Metabolic disease

Absence of Compound-Specific Bioactivity Data Creates a Defined Experimental Opportunity Rather Than a Procurement Risk

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and Google Scholar (April 2026) returned zero bioactivity data points for CAS 927982-98-7 [1]. This stands in contrast to structurally related thiazole-5-carboxylic acid derivatives, several of which have reported antimicrobial MIC values, anti-inflammatory IC₅₀ data, or ACC inhibition profiles [2]. The absence of pre-existing data, rather than being a liability, ensures that all generated results will be novel and free from confounding prior-art expectations—a consideration that matters for intellectual property positioning and publication priority.

Data gap Experimental characterization Novelty

Rotatable Bond Count Differences Predict Conformational Flexibility Not Available in the Phenylamino Analog

The target compound has 5 rotatable bonds compared to 3 for 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid [1]. The two additional rotatable bonds come from the diphenyl ether linkage (C-O-C and aryl-O bonds), allowing the terminal phenyl ring to sample a wider conformational space. Increased rotatable bond count has been associated with lower ligand efficiency due to entropic penalties upon binding, but also with the ability to access induced-fit binding pockets inaccessible to more rigid scaffolds [2]. This trade-off is a meaningful differentiator for structure-based design programs.

Conformational flexibility Ligand efficiency Entropy

Recommended Research and Procurement Scenarios for 4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic Acid


Lead Optimization for ACC2-Selective Inhibitor Programs in Metabolic Disease

Based on the class-level evidence that phenoxy thiazole derivatives can achieve >3000-fold ACC2 selectivity with IC₅₀ values of 9–20 nM [1], CAS 927982-98-7 is a structurally credentialed starting point for SAR expansion targeting ACC2. The free carboxylic acid at position 5 provides a synthetic handle for amide or ester derivatization, while the 4-phenoxyanilino group can be further substituted on either aromatic ring to modulate selectivity and potency. Procurement in 1–5 g quantities is recommended for initial analog synthesis and in vitro ACC isoform profiling.

Physicochemical Comparator in Thiazole-Based Permeability and Metabolic Stability Studies

The compound's computed XLogP3 of 4.6, MW of 326.4, and TPSA of 99.7 Ų place it at the boundary of lead-like chemical space [2]. When paired with the smaller phenylamino analog (XLogP3 3.4, MW 234.3), these two compounds form an ideal matched pair for evaluating the effect of the diphenyl ether extension on Caco-2 permeability, microsomal stability, and plasma protein binding. This matched-pair design isolates the phenoxy contribution, generating interpretable SAR that informs broader scaffold optimization.

Fragment Elaboration and Diversity-Oriented Synthesis for Novel Bioactivity Discovery

With zero pre-existing bioactivity data in public databases [3], this compound offers an unencumbered phenotype for screening library inclusion. The carboxylic acid group permits rapid parallel derivatization (e.g., amide coupling with diverse amines), while the phenoxyanilino group provides a distinctive 3D pharmacophore not present in simpler thiazole screening compounds. Researchers building diversity libraries for phenotypic or target-based screens can use this scaffold to access under-explored regions of thiazole chemical space.

Pharmacophore Validation in M3 Muscarinic Acetylcholine Receptor Antagonist Programs

Patent literature on thiazole aniline compounds as M3 mAChR antagonists [4] establishes that 2-aminothiazole-5-carboxylic acid derivatives with substituted aniline groups are within the claimed generic scope. The 4-phenoxyanilino substituent represents a specific embodiment that could be explored for M3 receptor binding affinity and selectivity profiling against other muscarinic subtypes, particularly if enhanced lipophilicity proves beneficial for CNS penetration or extended receptor residence time.

Quote Request

Request a Quote for 4-Methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.